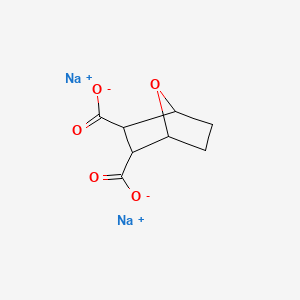

Sodium Demethylcantharidate

Description

Properties

Key on ui mechanism of action |

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases. ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2. |

|---|---|

CAS No. |

129-67-9 |

Molecular Formula |

C8H10NaO5 |

Molecular Weight |

209.15 g/mol |

IUPAC Name |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12); |

InChI Key |

AJBVTFBMYKKILW-UHFFFAOYSA-N |

Isomeric SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Color/Form |

Cyrstalline, white solid |

density |

1.431 |

melting_point |

Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |

Other CAS No. |

129-67-9 |

physical_description |

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |

Pictograms |

Acute Toxic; Irritant |

solubility |

In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |

vapor_pressure |

1.57X10-10 mm Hg at 24 °C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Sodium Demethylcantharidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium demethylcantharidate, a synthetic derivative of the naturally occurring terpenoid cantharidin, has emerged as a promising small molecule in oncology research. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and mechanisms of action. It details the historical context of its parent compound, cantharidin, and the subsequent development of less toxic analogues. This document outlines the key signaling pathways modulated by sodium demethylcantharidate and provides structured tables of quantitative data from relevant studies. Furthermore, it includes detailed experimental protocols for key assays and visualizations of the compound's mechanism of action to support further research and development.

Introduction: From Blister Beetles to Modern Therapeutics

The journey of sodium demethylcantharidate begins with its natural precursor, cantharidin, a toxic substance produced by blister beetles of the Meloidae family.[1] For centuries, preparations from these insects, colloquially known as "Spanish fly," were used in traditional medicine for various ailments.[1][2] The active compound, cantharidin, was first isolated in 1810 by the French chemist Pierre Robiquet.[1] While its vesicant properties were utilized for treating skin conditions like warts, its severe toxicity limited its systemic therapeutic potential.[2]

This toxicity spurred the development of synthetic analogues with improved safety profiles. Norcantharidin (B1212189), the demethylated form of cantharidin, was synthesized to reduce these toxic effects while retaining therapeutic activity.[3][4] Sodium demethylcantharidate is the sodium salt of norcantharidin, developed to enhance solubility and bioavailability for potential clinical applications, particularly in cancer therapy.[4]

Chemical Synthesis of Sodium Demethylcantharidate

The synthesis of sodium demethylcantharidate is a multi-step process that begins with the synthesis of its precursor, norcantharidin. The most common approach for synthesizing norcantharidin is through a Diels-Alder reaction.

Synthesis of Norcantharidin

The synthesis of norcantharidin, the direct precursor to sodium demethylcantharidate, is typically achieved via a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640).[5] This cycloaddition reaction forms the characteristic 7-oxabicyclo[2.2.1]heptane skeleton.

Reaction Scheme:

-

Reactants: Furan and Maleic Anhydride

-

Reaction: Diels-Alder Cycloaddition

-

Product: exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

-

Subsequent Step: Catalytic hydrogenation of the double bond to yield norcantharidin.

A detailed protocol for a similar synthesis is described in the literature, providing a basis for laboratory synthesis.[6]

Formation of Sodium Demethylcantharidate

The final step involves the formation of the sodium salt. This is achieved by reacting norcantharidin with a sodium base, such as sodium hydroxide, in an aqueous solution. This reaction opens the anhydride ring to form the disodium (B8443419) salt of the corresponding dicarboxylic acid. For the monosodium salt, careful control of stoichiometry is required. A Chinese patent describes a preparation technology involving the extraction of cantharidin, purification, synthesis of sodium cantharidinate, and its subsequent purification.[7]

Mechanism of Action and Signaling Pathways

Sodium demethylcantharidate exerts its primary anticancer effects through the inhibition of protein phosphatase 2A (PP2A).[6][8][9] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression and apoptosis.[8][9]

By inhibiting PP2A, sodium demethylcantharidate leads to the hyperphosphorylation of various substrate proteins, triggering a cascade of events that culminate in cancer cell death. The key downstream effects include:

-

Induction of Apoptosis: Inhibition of PP2A prevents the dephosphorylation of pro-apoptotic proteins, such as those in the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway.[1][8] This is characterized by the cleavage of caspase-9 and caspase-3.[1]

-

Cell Cycle Arrest: The compound disrupts the normal progression of the cell cycle by altering the phosphorylation state of cyclin-dependent kinases (CDKs) and their regulators.[8]

-

Induction of Endoplasmic Reticulum (ER) Stress: Sodium demethylcantharidate has been shown to upregulate ER stress-related proteins, including p-IRE1, GRP78/BiP, CHOP, and caspase-12, leading to apoptosis.[1][10]

-

Inhibition of PI3K-Akt-mTOR Signaling Pathway: In breast cancer cells, a related compound, sodium cantharidate, has been shown to induce autophagy by inhibiting the PI3K-Akt-mTOR signaling pathway.[11]

Signaling Pathway Diagram

References

- 1. historyofderm.com [historyofderm.com]

- 2. Cantharidin revisited: a blistering defense of an ancient medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101012230A - The preparation technology of sodium cantharidinate - Google Patents [patents.google.com]

- 8. Cantharidin - Wikipedia [en.wikipedia.org]

- 9. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Norcantharidin Analogs: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Demethylcantharidate: A Technical Guide to its Function as a Protein Phosphatase 2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Demethylcantharidate (SDC), a derivative of cantharidin (B1668268), has emerged as a compound of significant interest in oncological research. Its potent anti-tumor properties are largely attributed to its role as an inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a myriad of cellular processes.[1] This technical guide provides an in-depth overview of SDC's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its investigation.

Core Mechanism: Inhibition of Protein Phosphatase 2A

Quantitative Data on PP2A Inhibition by Cantharidin Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of norcantharidin (B1212189) and other cantharidin analogs against Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This data highlights the selectivity of these compounds for PP2A over PP1.

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Selectivity (PP1/PP2A) | Reference |

| Norcantharidin | 9.0 ± 1.4 | 3.0 ± 0.4 | 3-fold | [5] |

| Modified Norcantharidin 10 | 13 ± 5 | 7 ± 3 | ~1.9-fold | [6] |

| Modified Norcantharidin 16 | 18 ± 8 | 3.2 ± 0.4 | ~5.6-fold | [6] |

| Morphilino-substituted Norcantharidin | - | 2.8 ± 0.10 | - | [5] |

| Thiomorpholine-substituted Norcantharidin | 3.2 ± 0 | 5.1 ± 0.41 | 0.6-fold | [5] |

Downstream Signaling Pathways Modulated by SDC

Inhibition of PP2A by SDC leads to the hyperphosphorylation of numerous downstream substrates, thereby modulating critical signaling pathways involved in cancer cell survival and proliferation. The two primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, growth, and proliferation. PP2A is known to directly dephosphorylate and inactivate Akt.[7][8] By inhibiting PP2A, SDC prevents the dephosphorylation of Akt, leading to its sustained activation. This, paradoxically for an anti-cancer agent, can promote pro-survival signals. However, the complex interplay of signaling networks means that sustained Akt activation can also trigger feedback mechanisms and crosstalk with other pathways that ultimately contribute to apoptosis.[9]

Caption: SDC inhibits PP2A, leading to increased Akt phosphorylation and altered cell survival and apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate key components of this pathway, including MEK and ERK.[10][11] Inhibition of PP2A by cantharidin has been shown to lead to the activation of ERK, JNK, and p38 MAPKs.[12][13] This sustained activation of MAPK pathways, especially the pro-apoptotic JNK pathway, is a significant contributor to the cytotoxic effects of cantharidin derivatives.[13]

Caption: SDC-mediated PP2A inhibition leads to hyperactivation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Sodium Demethylcantharidate.

PP2A Activity Assay

This protocol is for determining the in vitro inhibitory activity of SDC on PP2A.

Caption: Workflow for determining the IC50 of SDC against PP2A.

Materials:

-

Purified or recombinant PP2A enzyme

-

Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)

-

Sodium Demethylcantharidate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of SDC in the assay buffer.

-

In a 96-well plate, add the PP2A enzyme to each well.

-

Add the SDC dilutions (or vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate for a specific time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

-

Calculate the percentage of PP2A inhibition for each SDC concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the SDC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/SRB)

This protocol measures the effect of SDC on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sodium Demethylcantharidate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

-

Solubilization solution (for MTT) or 10 mM Tris base (for SRB)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SDC (and a vehicle control) and incubate for 24, 48, or 72 hours.

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

For SRB assay:

-

Fix the cells with a suitable fixative (e.g., trichloroacetic acid).

-

Stain the cells with SRB solution.

-

Wash and dry the plate.

-

Solubilize the bound dye with Tris base.

-

Measure the absorbance at 565 nm.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to assess the effect of SDC on the phosphorylation status of proteins in the PI3K/Akt and MAPK/ERK pathways.

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Materials:

-

Cancer cell line of interest

-

Sodium Demethylcantharidate

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with SDC for the desired time and concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of SDC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Sodium Demethylcantharidate

-

Vehicle control (e.g., saline)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer SDC (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined schedule.

-

Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

Sodium Demethylcantharidate is a potent anti-cancer agent that exerts its effects primarily through the inhibition of Protein Phosphatase 2A. This inhibition leads to the dysregulation of key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately inducing apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of SDC and its derivatives as potential cancer therapeutics. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its activity and to establish its clinical utility.

References

- 1. Targeting PP2A for cancer therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Dephosphorylation of AKT by PP2A [reactome.org]

- 8. Phosphorylation of PP2Ac by PKC is a key regulatory step in the PP2A-switch-dependent AKT dephosphorylation that leads to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of serine/threonine phosphatase PP2A enhances cancer chemotherapy by blocking DNA damage induced defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Demethylcantharidate-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anticancer activity across various malignancies.[1][2] Its therapeutic potential is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SDC-induced apoptosis, with a primary focus on its effects in hepatocellular carcinoma (HCC), as well as insights into its activity in breast and pancreatic cancers. We consolidate quantitative data, present detailed experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for the scientific community. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR) and subsequently activates the intrinsic apoptotic pathway.[1][2][3] Key molecular events include the modulation of Bcl-2 family proteins, the release of mitochondrial cytochrome c, and the activation of the caspase cascade.[1][2]

Core Mechanisms of Sodium Demethylcantharidate-Induced Apoptosis

Sodium demethylcantharidate employs a multi-faceted approach to trigger apoptosis in cancer cells, primarily by inducing severe endoplasmic reticulum (ER) stress. This initial insult activates a cascade of signaling events that converge on the mitochondria-mediated intrinsic apoptotic pathway.

Induction of Endoplasmic Reticulum (ER) Stress

The central mechanism of SDC's pro-apoptotic action is the induction of ER stress.[1][3] The ER is critical for protein folding, and when its function is disturbed by agents like SDC, an accumulation of unfolded or misfolded proteins occurs. This condition triggers the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis. However, under prolonged or severe stress induced by SDC, the UPR shifts from a pro-survival to a pro-apoptotic response.[1]

Key proteins involved in the SDC-induced ER stress pathway include:

-

GRP78/BiP (Glucose-Regulated Protein 78/Binding Immunoglobulin Protein): An ER chaperone that acts as a master regulator of the UPR. Its upregulation is a hallmark of ER stress.[1][2]

-

p-IRE1 (phosphorylated Inositol-Requiring Enzyme 1): An ER transmembrane protein that, upon activation, initiates the splicing of X-box binding protein 1 (XBP1) mRNA.[1][2]

-

XBP1s (spliced X-box Binding Protein 1): A potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding.[1]

-

CHOP (C/EBP Homologous Protein): Also known as GADD153, this pro-apoptotic transcription factor is strongly induced during terminal ER stress. CHOP plays a crucial role by downregulating the anti-apoptotic protein Bcl-2.[1]

-

Caspase-12: An initiator caspase associated with ER stress-mediated apoptosis.[1][2]

Treatment of hepatocellular carcinoma (HCC) cells (SMMC-7721 and Bel-7402) with SDC leads to a significant, dose-dependent upregulation of these ER stress markers.[1][3]

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The ER stress initiated by SDC directly feeds into the intrinsic apoptotic pathway. The transcription factor CHOP actively suppresses the expression of Bcl-2, a key anti-apoptotic protein.[1] This action, combined with an increase in the pro-apoptotic protein Bax, shifts the Bax/Bcl-2 ratio in favor of apoptosis.[1][2]

This altered balance leads to:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial membrane.[2]

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][2]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome.[1][2]

Caspase Activation Cascade

The apoptosome serves as a platform for the activation of initiator caspases.[4]

-

Caspase-9: The apoptosome recruits and activates pro-caspase-9.[1][2]

-

Caspase-3: Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[1][2]

Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] SDC treatment results in a dose-dependent increase in the levels of cleaved caspase-9 and cleaved caspase-3 in HCC cells.[1][2]

Involvement of Other Signaling Pathways

While ER stress is the principal mechanism in HCC, studies in other cancers suggest SDC's effects on additional pathways:

-

PI3K/Akt/mTOR Pathway: In breast cancer cells, sodium cantharidate (a related compound) has been shown to induce apoptosis by inhibiting the pro-survival PI3K/Akt/mTOR signaling pathway.[7][8]

-

p53 Activation: In pancreatic cancer cells, sodium cantharidate can activate the p53 tumor suppressor pathway, leading to increased expression of pro-apoptotic targets like Bax and subsequent cell death.[5][7]

Quantitative Data Summary

The pro-apoptotic effect of sodium demethylcantharidate is dose-dependent. The following tables summarize key quantitative findings from studies on hepatocellular carcinoma cell lines.

Table 1: Apoptosis Rates in HCC Cells Treated with Sodium Demethylcantharidate for 24 Hours

| Cell Line | SDC Concentration (µM) | Total Apoptotic Cells (%) (Mean ± SD) |

| SMMC-7721 | 0 (Control) | 5.2 ± 1.1 |

| 9 | 12.5 ± 1.5 | |

| 18 | 21.3 ± 2.0 | |

| 36 | 35.8 ± 2.6 | |

| Bel-7402 | 0 (Control) | 4.8 ± 0.9 |

| 9 | 10.1 ± 1.3 | |

| 18 | 18.9 ± 1.8 | |

| 36 | 28.4 ± 2.2 | |

| Data derived from flow cytometry analysis using Annexin V/PI staining.[1][2] *P<0.05 vs. control. |

Table 2: Summary of Key Protein Expression Changes in HCC Cells Post-SDC Treatment

| Protein | Pathway/Function | Effect of SDC Treatment |

| GRP78/BiP | ER Stress (UPR Master Regulator) | Dose-dependent increase |

| p-IRE1 | ER Stress (UPR Sensor) | Dose-dependent increase |

| XBP1s | ER Stress (UPR Transcription Factor) | Dose-dependent increase |

| CHOP | ER Stress (Pro-apoptotic Factor) | Dose-dependent increase |

| Caspase-12 | ER Stress (Initiator Caspase) | Dose-dependent increase |

| Bcl-2 | Anti-apoptotic | Dose-dependent decrease |

| Bax | Pro-apoptotic | Dose-dependent increase |

| Cleaved Caspase-9 | Intrinsic Pathway (Initiator) | Dose-dependent increase |

| Cleaved Caspase-3 | Executioner Caspase | Dose-dependent increase |

| Observations are based on Western blot analyses.[1][2][3] |

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental processes involved in the study of sodium demethylcantharidate.

Caption: SDC-induced ER stress apoptosis pathway.

Caption: Experimental workflow for apoptosis assessment.

Caption: SDC's inhibitory role in the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the effects of sodium demethylcantharidate on cancer cell apoptosis.

Protocol 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of apoptotic cells via flow cytometry.

Materials:

-

Hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7402)

-

6-well tissue culture plates

-

Sodium demethylcantharidate (SDC) stock solution

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow Cytometer (e.g., BD Accuri™ C6 Plus)

Methodology:

-

Cell Plating: Seed cells in 6-well plates at a density that will achieve 70-80% confluency after 24 hours. Incubate at 37°C in a 5% CO₂ atmosphere.[1][2]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SDC (e.g., 0, 9, 18, 36 µM). A "0 µM" well serves as the vehicle control. Incubate for the desired time period (e.g., 24 hours).[1][2]

-

Cell Harvesting: Carefully collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.

-

Cell Collection: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[9]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

-

Treated cell pellets from Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent HRP substrate

-

Imaging System (e.g., BIO-RAD ChemiDoc)

Methodology:

-

Protein Extraction: Lyse the harvested cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.[1][2]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]

-

Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[1]

-

Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1.5 hours at room temperature.[1]

-

Detection: After final washes with TBST, incubate the membrane with a chemiluminescent HRP substrate. Visualize the protein bands using a digital imaging system.[1] Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anticancer efficacy of SDC in a living organism.

Materials:

-

4-6 week old male BALB/c nude mice

-

SMMC-7721 human HCC cells

-

Matrigel (optional)

-

Sodium demethylcantharidate

-

Normal saline (vehicle)

-

Calipers for tumor measurement

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of SMMC-7721 cells (e.g., 1 x 10⁷ cells in 100 µL PBS or medium) into the flank of each nude mouse.[1]

-

Tumor Growth: Allow tumors to grow until they reach a palpable volume (e.g., ~70 mm³), which may take approximately one week.[1]

-

Randomization and Treatment: Randomize the mice into a vehicle control group and a treatment group (n=6 per group). Administer SDC (e.g., 4.3 mg/kg dissolved in normal saline) via intraperitoneal injection every other day. The control group receives an equal volume of normal saline.[1]

-

Monitoring: Monitor the mice every other day for body weight and general health. Measure tumor dimensions (length and width) with a caliper and calculate the tumor volume using the formula: (Length × Width²)/2.[1]

-

Endpoint: At the end of the study period (e.g., after 2-3 weeks), humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting or immunohistochemistry) to confirm the in vivo mechanism of action.[1]

References

- 1. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 5. Sodium cantharidinate, a novel anti-pancreatic cancer agent that activates functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of disodium cantharidinate on dendritic cells of patients with bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

The Role of Sodium Demethylcantharidate in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Sodium Demethylcantharidate (SDC), a derivative of the terpenoid cantharidin (B1668268), induces cell cycle arrest in cancer cells. The document details the core signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for researchers investigating the therapeutic potential of this compound.

Core Mechanism of Action: G2/M Phase Arrest

Sodium Demethylcantharidate, like its parent compound cantharidin, exerts its primary anti-proliferative effect by inducing cell cycle arrest, predominantly at the G2/M transition.[1][2][3][4] This prevents cancer cells from entering mitosis, thereby inhibiting cell division and proliferation. The central mechanism for this action is the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates numerous cellular processes.[2]

By inhibiting PP2A, SDC disrupts the delicate balance of phosphorylation required for cell cycle progression. This leads to the hyperphosphorylation of downstream targets, ultimately halting the cell's progression into mitosis. The key molecular events involve the modulation of the Cyclin B1/CDK1 complex and the upregulation of cyclin-dependent kinase inhibitors.

Signaling Pathway of SDC-Induced G2/M Arrest

The transition from the G2 to the M phase is critically dependent on the activation of the Cyclin B1/CDK1 (also known as Cdc2) complex. SDC's inhibition of PP2A directly impacts this checkpoint. The sequence of events is as follows:

-

Inhibition of PP2A: SDC binds to and inhibits the catalytic subunit of PP2A.

-

Suppression of CDK1 Activity: The Cyclin B1/CDK1 complex is kept inactive during the G2 phase by inhibitory phosphorylation. The phosphatase Cdc25C is responsible for dephosphorylating and activating CDK1, a crucial step for mitotic entry. PP2A inhibition by SDC leads to the downregulation of active CDK1.[5][1]

-

Upregulation of p21: The tumor suppressor protein p21 (also known as Waf1/Cip1) is a potent cyclin-dependent kinase inhibitor. Studies on cantharidin show a marked increase in p21 expression following treatment.[5][1] p21 further strengthens the G2/M block by directly inhibiting the activity of the Cyclin B1/CDK1 complex.

-

Cell Cycle Arrest: The dual effect of decreased CDK1 activity and increased p21-mediated inhibition results in a robust arrest of the cell cycle at the G2/M checkpoint, preventing the cell from dividing.

Quantitative Analysis of SDC's Effects

The following tables summarize quantitative data from studies on cantharidin, which serves as a proxy for the effects of its derivative, Sodium Demethylcantharidate. These values highlight the potent anti-proliferative and cell cycle-modulating effects of this class of compounds.

Table 1: IC50 Values of Cantharidin in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Cell Line | Cancer Type | IC50 (µM) after 36h | Citation |

| Hep 3B | Hepatocellular Carcinoma | 2.2 | [6] |

| T-24 | Bladder Carcinoma | 4.8 | [6] |

| HT-29 | Colon Adenocarcinoma | 10.5 | [6] |

| PC-3 | Prostate Adenocarcinoma | 16.2 | [6] |

| DU-145 | Prostate Carcinoma | 19.8 | [6] |

Table 2: Effect of Cantharidin on Cell Cycle Distribution

Flow cytometry analysis reveals a significant, dose-dependent accumulation of cells in the G2/M phase following treatment.

| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |

| SGC-7901 | Control (0 µM) | - | - | 14.67 | [1] |

| (Gastric Cancer) | 5 µM Cantharidin | - | - | 20.71 | [1] |

| 10 µM Cantharidin | - | - | 34.92 | [1] | |

| 20 µM Cantharidin | - | - | 47.32 | [1] | |

| BGC-823 | Control (0 µM) | - | - | 4.31 | [1] |

| (Gastric Cancer) | 5 µM Cantharidin | - | - | 9.66 | [1] |

| 10 µM Cantharidin | - | - | 26.12 | [1] | |

| 20 µM Cantharidin | - | - | 34.97 | [1] | |

| ACHN | Control (0 µM) | - | - | 17.16 | [3] |

| (Renal Cancer) | 20 µM Cantharidin | - | - | 54.62 | [3] |

| Caki-1 | Control (0 µM) | - | - | 16.53 | [3] |

| (Renal Cancer) | 20 µM Cantharidin | - | - | 51.88 | [3] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of Sodium Demethylcantharidate on cancer cells.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Sodium Demethylcantharidate (SDC) stock solution (in DMSO or appropriate solvent)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of SDC in complete medium. Remove the old medium from the wells and add 100 µL of the SDC-containing medium. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the SDC concentration and use non-linear regression to determine the IC50 value.[7]

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][8]

Materials:

-

Treated and control cells

-

PBS

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[8]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase.[9]

Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins (e.g., CDK1, Cyclin B1, p21) in cell lysates.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent substrate (ECL)

Procedure:

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Conclusion

Sodium Demethylcantharidate demonstrates significant potential as an anticancer agent by effectively inducing G2/M cell cycle arrest. Its mechanism, centered on the inhibition of PP2A and the subsequent disruption of the Cyclin B1/CDK1 axis, presents a clear target for therapeutic intervention. The quantitative data underscore its potency, while the provided protocols offer a robust framework for researchers to further explore its efficacy and molecular interactions in various cancer models. This guide serves as a foundational resource for the scientific community engaged in the development of novel cell cycle-targeted cancer therapies.

References

- 1. Cantharidin induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cantharidin induces G2/M arrest and triggers apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cantharidin: a double-edged sword in medicine and toxicology [frontiersin.org]

- 5. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

Sodium Demethylcantharidate: A Deep Dive into Endoplasmic Reticulum Stress-Mediated Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium demethylcantharidate (SDC), a derivative of the natural compound cantharidin, has emerged as a promising small molecule with potent anti-tumor activity across various cancer types, including hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is intrinsically linked to the induction of endoplasmic reticulum (ER) stress, a cellular state of imbalance that, when prolonged, can trigger programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular pathways through which SDC exerts its effects, with a focus on the core signaling axes of the unfolded protein response (UPR). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification.[1] A disruption in these processes leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the UPR, a tripartite signaling network initiated by three ER transmembrane sensors: PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6).[1] While the UPR initially aims to restore cellular homeostasis, sustained ER stress shifts the balance towards apoptosis, a mechanism that SDC appears to exploit in cancer cells.

Quantitative Analysis of SDC's Effects

The efficacy of sodium demethylcantharidate in cancer therapy is underscored by its dose- and time-dependent impact on cell viability and the induction of apoptosis. The following tables summarize the quantitative data from studies on hepatocellular carcinoma cell lines, SMMC-7721 and Bel-7402, providing a clear comparison of its effects.

Table 1: Dose-Dependent Effect of SDC on Cell Viability

| Cell Line | SDC Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |

| SMMC-7721 | 0 | 24 | 100 |

| 9 | 24 | ~80 | |

| 18 | 24 | ~60 | |

| 36 | 24 | ~40 | |

| Bel-7402 | 0 | 24 | 100 |

| 9 | 24 | ~85 | |

| 18 | 24 | ~65 | |

| 36 | 24 | ~50 |

Data estimated from graphical representations in Ye et al., 2019.[1]

Table 2: Dose-Dependent Effect of SDC on Apoptosis

| Cell Line | SDC Concentration (µM) | Treatment Time (hours) | Apoptosis Rate (%) |

| SMMC-7721 | 0 | 24 | ~5 |

| 9 | 24 | ~15 | |

| 18 | 24 | ~25 | |

| 36 | 24 | ~40 | |

| Bel-7402 | 0 | 24 | ~8 |

| 9 | 24 | ~18 | |

| 18 | 24 | ~30 | |

| 36 | 24 | ~45 |

Data estimated from graphical representations in Ye et al., 2019.[3]

Table 3: Dose-Dependent Upregulation of ER Stress and Apoptotic Proteins by SDC

| Cell Line | SDC Concentration (µM) | p-IRE1α | GRP78/BiP | CHOP | Cleaved Caspase-12 | Cleaved Caspase-9 | Cleaved Caspase-3 | Bax/Bcl-2 Ratio |

| SMMC-7721 & Bel-7402 | 0 | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| 9 | Increased | Increased | Increased | Increased | Increased | Increased | Increased | |

| 18 | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | |

| 36 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |

Qualitative summary based on Western blot data from Ye et al., 2019.[1][3]

Signaling Pathways Activated by Sodium Demethylcantharidate

SDC's induction of ER stress converges on the three canonical UPR pathways, ultimately leading to apoptosis. The following sections detail these pathways, accompanied by visual diagrams generated using the DOT language.

The IRE1α Pathway

The IRE1α pathway is a key mediator of SDC-induced apoptosis.[1] Upon ER stress, the chaperone protein GRP78/BiP dissociates from IRE1α, leading to its dimerization and autophosphorylation. Activated IRE1α then acts as an endoribonuclease, splicing the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. However, under prolonged stress, IRE1α can also recruit TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the JNK signaling pathway and subsequent apoptosis. SDC treatment has been shown to increase the levels of phosphorylated IRE1α and spliced XBP1.[1]

The PERK Pathway

The PERK pathway plays a crucial role in attenuating protein translation and promoting the expression of pro-apoptotic factors in response to ER stress. Similar to IRE1α, PERK is activated upon dissociation from GRP78, leading to its autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally inhibits protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family.

The ATF6 Pathway

The third arm of the UPR is mediated by ATF6. Upon ER stress and dissociation from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This cleavage releases the N-terminal cytoplasmic domain of ATF6 (ATF6n), which then migrates to the nucleus. In the nucleus, ATF6n acts as a transcription factor, upregulating the expression of ER chaperones and components of the ER-associated degradation (ERAD) machinery. While the direct activation of ATF6 by SDC is less documented, its role in the general ER stress response suggests its likely involvement in SDC's mechanism of action.

The Interplay with Autophagy

Recent evidence suggests a complex interplay between ER stress and autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. In the context of SDC, it is hypothesized that the induction of ER stress may also trigger autophagy. Key autophagy-related proteins include Beclin-1, which is involved in the initiation of the autophagosome, and LC3, which is processed from LC3-I to LC3-II during autophagy and serves as a marker for autophagosome formation.[4][5][6] The precise role of autophagy in SDC-mediated cell death, whether it is a pro-survival or pro-death mechanism, is an active area of investigation.

Experimental Protocols

To facilitate the replication and extension of research in this area, this section provides an overview of the key experimental methodologies employed in the study of SDC and ER stress.

Cell Culture and Drug Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines SMMC-7721 and Bel-7402 are commonly used.[1][3]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

SDC Treatment: Sodium demethylcantharidate is dissolved in a suitable solvent (e.g., water) to prepare a stock solution. Cells are treated with various concentrations of SDC (e.g., 0, 9, 18, 36 µM) for specified time periods (e.g., 24, 48 hours) to assess dose- and time-dependent effects.[1][3]

Cell Viability Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with different concentrations of SDC for the desired time.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.

-

Treat cells with SDC as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins.

-

Protein Extraction: Lyse SDC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, p-IRE1α, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 4: Commonly Used Primary Antibodies for ER Stress and Apoptosis Markers

| Target Protein | Host Species | Supplier (Example) |

| GRP78/BiP | Rabbit | Proteintech (11587-1-AP) |

| CHOP/GADD153 | Mouse | Novus Biologicals (NBP2-13172) |

| p-IRE1α (Ser724) | Rabbit | Novus Biologicals (NB100-2323) |

| IRE1α | Rabbit | Novus Biologicals (NB100-2324) |

| ATF6 | Mouse | Novus Biologicals (NBP1-40256) |

| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology (#9664) |

| β-Actin | Mouse | Proteintech (66009-1-Ig) |

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from SDC-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change using the 2-ΔΔCt method.

Table 5: Example Primer Sequences for Human ER Stress Genes

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| HSPA5 (GRP78) | GCTCGACTCGAATTCCAAAG | TTGTCAGGGGTCTTTCCACT |

| DDIT3 (CHOP) | GAGCTGGAAGCCTGGTATGA | TCCGCTCGTTCTCCTGCTC |

| XBP1s | CTGAGTCCGAATCAGGTGCAG | GACTGGGTCCAAGTTGTCCAG |

| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |

Clinical Perspective

While preclinical studies have demonstrated the potent anti-cancer effects of sodium demethylcantharidate and its parent compound, norcantharidin (B1212189), clinical translation is an ongoing area of research. Norcantharidin has been used in clinical practice in some regions, often in combination with conventional chemotherapy, for the treatment of various cancers, including liver, lung, and esophageal cancer.[7][8] These studies suggest that norcantharidin can enhance the efficacy of chemotherapy and radiotherapy and may help in overcoming therapeutic resistance.[7] However, large-scale, randomized controlled clinical trials are needed to definitively establish the safety and efficacy of SDC and its derivatives in a broader patient population. A search of clinical trial registries for "norcantharidin" may provide more information on its clinical development status.

Conclusion and Future Directions

Sodium demethylcantharidate represents a compelling therapeutic candidate that leverages the induction of ER stress to trigger apoptosis in cancer cells. Its multi-pronged attack on the UPR signaling network, particularly through the IRE1α and PERK pathways, highlights its potential as a potent anti-tumor agent. The data summarized in this guide provide a quantitative basis for its dose- and time-dependent effects, while the outlined experimental protocols offer a framework for further investigation.

Future research should focus on several key areas:

-

Elucidating the role of the ATF6 pathway: A more detailed investigation into the activation of ATF6 by SDC is warranted to complete our understanding of its mechanism of action.

-

Defining the interplay with autophagy: The precise role of autophagy in SDC-mediated cell death needs to be clarified to determine if modulating autophagy could enhance SDC's therapeutic efficacy.

-

In vivo studies and combination therapies: Further in vivo studies are necessary to validate the preclinical findings and to explore the potential of SDC in combination with other anti-cancer agents to achieve synergistic effects and overcome drug resistance.

-

Clinical development: Rigorous clinical trials are essential to evaluate the safety and efficacy of SDC and its derivatives in cancer patients, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.

By continuing to unravel the intricate molecular mechanisms of sodium demethylcantharidate, the scientific community can pave the way for its successful integration into the arsenal (B13267) of anti-cancer therapeutics.

References

- 1. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. jcpres.com [jcpres.com]

- 5. LC3 and Beclin-1 as Markers of Autophagic Activity in Breast Cancer Journal of Clinical Practice and Research [jcpres.com]

- 6. Autophagy-related protein LC3 and Beclin-1 in the first trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norcantharidin in cancer therapy - a new approach to overcoming therapeutic resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Sodium Demethylcantharidate on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide for Researchers

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Sodium Demethylcantharidate (SDC), a derivative of cantharidin (B1668268), has demonstrated significant anti-cancer properties. Emerging evidence indicates that SDC exerts its therapeutic effects, at least in part, by modulating the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the interplay between SDC and the PI3K/Akt/mTOR pathway, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on SDC's efficacy, details key experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Introduction: The PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling network that responds to various extracellular stimuli, such as growth factors and hormones, to regulate fundamental cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation.

Once activated, Akt phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1, a central regulator of cell growth and proliferation, then phosphorylates downstream effectors such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. The pathway is tightly regulated by tumor suppressors, most notably phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 to antagonize PI3K activity. In many cancers, mutations in components of this pathway, such as activating mutations in PIK3CA (the gene encoding the catalytic subunit of PI3K) or loss of PTEN function, lead to its constitutive activation, driving tumorigenesis.

Sodium Demethylcantharidate: A Potent Modulator of the PI3K/Akt/mTOR Pathway

Sodium Demethylcantharidate (SDC) is a synthetic derivative of cantharidin, a compound isolated from blister beetles. While cantharidin itself exhibits potent anti-cancer activity, its clinical use is limited by its toxicity. SDC was developed to retain the therapeutic efficacy of cantharidin while reducing its side effects. Studies have shown that SDC possesses a broad spectrum of anti-tumor activities against various cancers, including hepatocellular carcinoma and breast cancer.[1][2]

The primary mechanism of action of SDC involves the induction of apoptosis (programmed cell death) and the regulation of the cell cycle.[3][4] A significant body of evidence now points towards the inhibition of the PI3K/Akt/mTOR pathway as a key molecular mechanism underlying these effects.[2] By downregulating the phosphorylation of key kinases in this pathway, SDC effectively curtails the pro-survival and pro-proliferative signals that are essential for cancer cell growth and survival.

Quantitative Data on the Efficacy of Sodium Demethylcantharidate

The following tables summarize the quantitative data from preclinical studies investigating the effects of Sodium Demethylcantharidate and the closely related compound, Sodium Cantharidate, on cancer cells.

Table 1: Effect of Sodium Demethylcantharidate on Apoptosis in Hepatocellular Carcinoma Cells

| Cell Line | Compound | Concentration (µM) | Treatment Duration | Apoptosis Rate (% of cells) |

| SMMC-7721 | Sodium Demethylcantharidate | 0 | 24h | ~5% |

| 9 | 24h | ~15% | ||

| 18 | 24h | ~25% | ||

| 36 | 24h | ~40% | ||

| Bel-7402 | Sodium Demethylcantharidate | 0 | 24h | ~5% |

| 9 | 24h | ~18% | ||

| 18 | 24h | ~30% | ||

| 36 | 24h | ~45% | ||

| Data extracted from a study by Ye et al. (2019) on the effects of Sodium Demethylcantharidate on hepatocellular carcinoma cells.[3] |

Table 2: Effect of Sodium Cantharidate on PI3K/Akt/mTOR Pathway Protein Phosphorylation in Breast Cancer Cells

| Cell Line | Compound | Treatment | p-PI3K Level | p-Akt Level | p-mTOR Level |

| MCF-7 | Sodium Cantharidate | Control | High | High | High |

| SCA Treatment | Decreased | Decreased | Decreased | ||

| MDA-MB-231 | Sodium Cantharidate | Control | High | High | High |

| SCA Treatment | Decreased | Decreased | Decreased | ||

| Qualitative data summarized from a study by Pang et al. (2022) on the effects of Sodium Cantharidate on breast cancer cells.[2] |

Visualization of Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Sodium Demethylcantharidate

Caption: PI3K/Akt/mTOR pathway and points of inhibition by Sodium Demethylcantharidate.

Experimental Workflow for Investigating the Effects of Sodium Demethylcantharidate

Caption: A generalized experimental workflow for studying the effects of SDC on cancer cells.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to investigate the effects of Sodium Demethylcantharidate on the PI3K/Akt/mTOR pathway and downstream cellular processes. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sodium Demethylcantharidate (SDC) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of SDC in complete medium. Remove the medium from the wells and add 100 µL of the SDC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SDC).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of SDC that inhibits cell growth by 50%) can be determined by plotting cell viability against SDC concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sodium Demethylcantharidate (SDC) stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SDC as described for the MTT assay.

-

Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sodium Demethylcantharidate (SDC) stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with SDC as described previously.

-

Cell Harvesting: Harvest cells as described for the apoptosis assay.

-

Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).[6]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sodium Demethylcantharidate (SDC) stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with SDC as previously described.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysates and centrifuge to pellet cellular debris.[8]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[9]

-

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin). The ratio of phosphorylated protein to total protein can be calculated to determine the activation status of the pathway.

Conclusion

Sodium Demethylcantharidate is a promising anti-cancer agent that exerts its effects through multiple mechanisms, with the inhibition of the PI3K/Akt/mTOR signaling pathway being a significant contributor. This guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of SDC. The provided quantitative data, visual representations of the pathway and experimental workflows, and detailed protocols offer a comprehensive resource to facilitate further investigation into the molecular mechanisms of SDC and its development as a potential cancer therapeutic. Further research is warranted to fully elucidate the nuances of SDC's interaction with the PI3K/Akt/mTOR pathway across different cancer types and to translate these preclinical findings into clinical applications.

References

- 1. Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. bio-rad.com [bio-rad.com]

- 9. docs.abcam.com [docs.abcam.com]

antitumor properties of cantharidin derivatives

An In-depth Technical Guide to the Antitumor Properties of Cantharidin (B1668268) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidin (CTD), a terpenoid isolated from blister beetles, has a long history in traditional Chinese medicine for its use against various ailments, including cancer.[1][2][3][4] Its potent anticancer activity has been confirmed in numerous in vitro and in vivo studies against a wide range of cancers, including liver, pancreatic, colon, breast, and bladder cancers.[4][5][6] However, the clinical application of cantharidin is severely limited by its significant toxicity, particularly to the renal and gastrointestinal systems.[1][5][7][8]